![molecular formula C18H18FN3O3 B2550922 3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921483-41-2](/img/structure/B2550922.png)
3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound "3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of the pyrido[2,3-d]pyrimidine-2,4-dione class. This class of compounds has been the subject of various studies due to their biological activities, including herbicidal and antitumor properties. The presence of a fluorobenzyl group suggests potential for interaction with biological targets, while the propoxy substitution may influence the compound's physical properties and solubility.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves cyclization reactions and the introduction of various substituents to achieve desired biological activities. For instance, a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized to search for new protoporphyrinogen oxidase inhibitors with improved bioactivity . Similarly, the synthesis of other pyrimidine derivatives has been reported, such as the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is often confirmed using spectral techniques such as NMR, IR, and X-ray diffraction. For example, the structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was confirmed by X-ray diffraction analysis . The molecular structure is crucial for understanding the compound's interaction with biological targets and its overall bioactivity.
Chemical Reactions Analysis
The reactivity of pyrido[2,3-d]pyrimidine derivatives can be explored through various chemical reactions. For instance, the interaction of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia has been studied, leading to the formation of amino derivatives . These reactions can provide insights into the chemical behavior of the compound and its potential transformations under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives revealed information about their electronic structures, vibrational frequencies, and reactivity through molecular electrostatic potential analysis . These properties are essential for predicting the compound's behavior in biological systems and its potential as a herbicide or antitumor agent.
Scientific Research Applications
Synthesis and Characterization
- Pyrimidine derivatives, including those structurally similar to the specified compound, have been synthesized and characterized for various applications. For instance, a study detailed the synthesis and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine diones, indicating the potential for these compounds to serve as urease inhibitors. The synthesized compounds showed variable inhibition activity, with some exhibiting significant potency (Rauf et al., 2010).
Herbicidal Activity
- Certain pyrimidine derivatives have demonstrated notable herbicidal activities. A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed that some synthesized variants, including those with a 3-(4-fluorobenzyl) moiety, exhibited significant herbicidal activity against Brassica napus at certain concentrations, suggesting their potential as herbicides (Yang Huazheng, 2013).
Antitumor Activities
- Research into the antitumor activities of pyrimidine derivatives, including those related to the specified compound, has shown promising results. A study on pyrimidine derivatives of L-ascorbic acid indicated significant antitumor activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Raić-Malić et al., 2000).
Protoporphyrinogen Oxidase Inhibition
- Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as protoporphyrinogen oxidase inhibitors, offering a basis for developing new herbicidal agents. Some synthesized compounds showed potent inhibitory activities and broad-spectrum weed control, comparable to known herbicides, indicating their potential application in agricultural chemistry (Da-Wei Wang et al., 2017).
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives could include further exploration of their therapeutic potential . These compounds have shown promise as potent inhibitors of certain enzymes, suggesting potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks) and cyclin-dependent kinase 2 (cdk2) . These kinases play crucial roles in cell proliferation and differentiation .
Mode of Action
Similar compounds have been found to inhibit the kinase activity of their targets, thereby disrupting the downstream signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to affect the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
A similar compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines and induce apoptosis .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYUYRCTBZDAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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